4-Methylcatechol

Polyphenol oxidase Enzymatic browning Substrate specificity

4-Methylcatechol (4-MC) is the empirically validated substrate of choice for PPO activity assays, offering superior Vmax/Km ratios (47.9 U·min⁻¹·mM⁻¹ in Marula PPO, 3.4× tighter binding than catechol). As a kinetically defined benchmark for both intradiol (C12O) and extradiol (C23O) dioxygenases, it delivers 3.5-fold higher kcat than 3-methylcatechol and serves as a suicide inhibitor for mechanism-based studies. In cardiovascular pharmacology, 4-MC acts as a KV7.4 channel opener with confirmed vasorelaxant activity. Substitution with generic catechol compromises assay sensitivity by ~50% and undermines cross-study comparability. Procure 4-methylcatechol to ensure reproducible, high-signal enzymology and pharmacology results.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 452-86-8
Cat. No. B155104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylcatechol
CAS452-86-8
Synonyms1,2-Dihydroxy-4-methylbenzene;  1-Methyl-3,4-dihydroxybenzene;  2-Hydroxy-4-methylphenol;  3,4-Dihydroxytoluene;  4-Methyl-1,2-benzediol;  4-Methyl-1,2-benzenediol;  4-Methyl-1,2-dihydroxybenzene;  4-Methylbenzcatechin;  4-Methylpyrocatechol;  5-Methylcatecho
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)O
InChIInChI=1S/C7H8O2/c1-5-2-3-6(8)7(9)4-5/h2-4,8-9H,1H3
InChIKeyZBCATMYQYDCTIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylcatechol (CAS 452-86-8) Technical Specifications and Procurement-Relevant Properties


4-Methylcatechol (4-MC; 4-methylbenzene-1,2-diol) is a para-methyl-substituted catechol derivative with the molecular formula C₇H₈O₂ and molecular weight 124.14 g/mol. The compound presents as an off-white to white crystalline powder with a melting point of 67–69 °C, boiling point of 251 °C, and density of 1.129 g/mL at 25 °C [1]. 4-MC is soluble in water, methanol, acetone, ether, and alcohol, and should be stored below +30 °C away from strong oxidizing agents and strong bases . As a naturally occurring component of castoreum and a microbial metabolite of dietary flavonoids including quercetin, 4-MC exhibits both antioxidant and enzyme-modulating activities that are distinctly modulated by its para-methyl substitution pattern [2].

Why 4-Methylcatechol Cannot Be Replaced by Generic Catechol or Other Methyl Isomers in Critical Assays


Despite sharing the catechol (1,2-dihydroxybenzene) core scaffold, 4-methylcatechol exhibits functional behaviors that diverge quantitatively and mechanistically from its closest analogs—including unsubstituted catechol, 3-methylcatechol, and 4-ethylcatechol—due to the electronic and steric effects conferred by the para-methyl substituent. In enzymatic systems, the methyl group at the C4 position alters substrate binding affinity, catalytic turnover rates, and susceptibility to mechanism-based inactivation [1]. In antioxidant and pharmacological contexts, the para-methyl substitution modulates radical-scavenging efficiency, electrochemical oxidation potential, and tissue-specific vasorelaxant potency in ways that cannot be extrapolated from other catechol derivatives [2]. Consequently, substituting 4-methylcatechol with catechol or 3-methylcatechol in PPO activity assays, biodegradation studies, or vasorelaxation experiments would yield quantitatively different—and in some cases qualitatively opposite—experimental outcomes, undermining reproducibility and cross-study comparability.

Quantitative Comparative Evidence for 4-Methylcatechol Differentiation Versus Structural Analogs


Superior Substrate Efficiency for Polyphenol Oxidase Compared with Catechol in Marula Fruit PPO

In Marula fruit (Sclerocarya birrea subsp. caffra) polyphenol oxidase assays, 4-methylcatechol demonstrated markedly higher catalytic efficiency than catechol [1]. The Vmax/Km ratio—a direct measure of enzymatic efficiency under substrate-limiting conditions—was 47.9 U·min⁻¹·mM⁻¹ for 4-methylcatechol versus 24.2 U·min⁻¹·mM⁻¹ for catechol, representing an approximately twofold improvement in substrate utilization efficiency.

Polyphenol oxidase Enzymatic browning Substrate specificity

Higher Catalytic Turnover in Catechol 2,3-Dioxygenase Compared with 3-Methylcatechol

In comparative kinetic analysis of purified catechol 2,3-dioxygenase (C23O) enzymes, 4-methylcatechol exhibited substantially higher catalytic turnover numbers (kcat) than 3-methylcatechol across multiple enzyme variants [1]. For the wild-type XylE enzyme, kcat for 4-methylcatechol (1,142 ± 96 s⁻¹) was 3.4-fold higher than for 3-methylcatechol (338 ± 27 s⁻¹). For the engineered chimeric NY8 enzyme, the difference was even more pronounced: kcat for 4-methylcatechol (291 ± 12 s⁻¹) was 3.5-fold higher than for 3-methylcatechol (84 ± 2 s⁻¹).

Catechol dioxygenase Biodegradation Enzyme kinetics

Quantitative Reduction in Catechol-1,2-Dioxygenase Conversion Rate Relative to Unsubstituted Catechol

A systematic structure-activity study of C4-substituted catechols with catechol-1,2-dioxygenase from Pseudomonas putida established that 4-methylcatechol undergoes enzymatic conversion at 62% of the rate observed for unsubstituted catechol [1]. This reduction is mechanistically attributed to the electronic effect of the methyl substituent (quantified by HOMO energy calculations, R > 0.97) rather than steric hindrance. In contrast, the 4-chloro-5-fluoro analog exhibited only 0.7% relative activity, and 4-ethylcatechol shows only weak activity with the related catechol-2,3-dioxygenase [2].

Intradiol dioxygenase Structure-activity relationship Biocatalysis

Ranked as Most Suitable Substrate for Blackthorn Polyphenol Oxidase Among Ten Tested Phenolics

In a comprehensive substrate specificity screen of polyphenol oxidase isolated from Prunus spinosa L. subsp. dasyphylla (blackthorn plum), 4-methylcatechol (4-MTC) was identified as the most suitable substrate among ten phenolic compounds tested, surpassing catechol, hydrocaffeic acid, catechin, epicatechin, gallic acid, quercetin, L-tyrosine, p-coumaric acid, and p-hydroxyphenyl propionic acid [1]. The enzyme exhibited a Km of 0.97 mM and Vmax of 4,753 U/mg protein for 4-MTC.

Prunus spinosa Polyphenol oxidase Enzymatic browning

Greater Vasorelaxant Potency on Rat Mesenteric Artery Compared with 3-(3-Hydroxyphenyl)propionic Acid

In ex vivo isometric tension studies using isolated rat mesenteric artery, 4-methylcatechol demonstrated greater vasorelaxant efficacy than 3-(3-hydroxyphenyl)propionic acid (3-HPPA), a previously reported flavonoid metabolite with established vasoactive properties [1]. Subsequent mechanistic studies confirmed that 4-MC exerts vasorelaxation via opening of voltage-gated potassium (KV) channels, with specific involvement of the KV7.4 isoform identified through pharmacological inhibition and in silico docking [2].

Vasorelaxation Flavonoid metabolite Cardiovascular pharmacology

Selective Activation of PPO Monophenolase Activity Compared with Non-Substrate Diphenols

In field bean (Dolichos lablab) polyphenol oxidase, 4-methylcatechol acted as an effective co-substrate that stimulates the monophenolase (cresolase) hydroxylation reaction of ferulic acid and tyrosine [1]. This activation property was shared only with catechol, L-DOPA, pyrogallol, and 2,3,4-trihydroxybenzoic acid—substrates with high binding affinity to the enzyme. In marked contrast, diphenols such as protocatechuic acid, gallic acid, chlorogenic acid, and caffeic acid, which were not substrates for the diphenolase oxidation reaction, were unable to elicit this activation.

Tyrosinase Cresolase activity Enzyme activation

Evidence-Based Application Scenarios for 4-Methylcatechol in Research and Industrial Settings


Preferred Substrate for Polyphenol Oxidase Activity Assays in Fruit and Plant Tissue Studies

In enzymatic browning research and PPO characterization studies, 4-methylcatechol is the empirically validated substrate of choice based on quantitative head-to-head comparisons. In Marula fruit PPO, 4-MC exhibits a Vmax/Km ratio (47.9 U·min⁻¹·mM⁻¹) nearly twice that of catechol (24.2) due to 3.4-fold tighter enzyme binding [1]. In blackthorn plum PPO, 4-MC was ranked #1 among ten phenolic substrates tested, with Km = 0.97 mM and Vmax = 4,753 U/mg protein [2]. For laboratories requiring sensitive, reproducible PPO activity detection with maximal dynamic range, substitution with generic catechol would reduce assay sensitivity by approximately 50% in Marula systems and produce suboptimal signal in Prunus systems. Procurement of 4-methylcatechol is therefore essential for studies where PPO activity is the primary endpoint.

Kinetic Benchmark Substrate for Catechol Dioxygenase Activity in Biodegradation Research

For environmental microbiologists studying aromatic hydrocarbon catabolism, 4-methylcatechol serves as a kinetically well-defined benchmark substrate for both intradiol (catechol-1,2-dioxygenase) and extradiol (catechol-2,3-dioxygenase) cleavage enzymes. In C23O assays, 4-MC yields kcat values 3.4- to 3.5-fold higher than 3-methylcatechol across both wild-type (XylE) and engineered (NY8) enzyme variants, providing superior signal discrimination [3]. In C12O assays, 4-MC exhibits 62% relative conversion compared to unsubstituted catechol—sufficient activity for detection while enabling quantification of substituent electronic effects (correlated with HOMO energy, R > 0.97) [4]. 4-MC is also a documented suicide inhibitor of C23O, making it an essential tool for studying mechanism-based enzyme inactivation and reactivation via Fe(II)/Fe(III) cycling [5]. No other single catechol analog offers this combination of defined kinetic parameters across both dioxygenase families.

Mechanistically Defined Positive Control in Flavonoid Metabolite Cardiovascular Pharmacology

In ex vivo and in vivo cardiovascular studies investigating the hypotensive effects of dietary flavonoid metabolites, 4-methylcatechol provides a validated tool compound with defined mechanism of action. Comparative studies demonstrate that 4-MC exerts greater vasorelaxant effects on rat mesenteric artery than the previously characterized metabolite 3-HPPA [6]. The mechanism has been mapped to KV channel opening, with specific involvement of the KV7.4 isoform confirmed through pharmacological inhibition (linopirdine) and in silico molecular docking showing hydrogen bonding with Trp242 and Phe246 residues [7]. This mechanistic clarity distinguishes 4-MC from other phenolic metabolites whose vascular targets remain incompletely characterized. For pharmacology laboratories requiring a reproducible positive control with established ex vivo efficacy and in vivo blood pressure-lowering activity, 4-methylcatechol is the appropriate procurement choice.

Functional Probe for PPO Monophenolase-Diphenolase Coupling Mechanism Studies

For enzymologists investigating the coupled catalytic mechanism of tyrosinase and polyphenol oxidase—specifically the activation of monophenolase (cresolase) activity by diphenolic co-substrates—4-methylcatechol serves as a functionally specific probe [8]. In field bean PPO, 4-MC reliably stimulates the hydroxylation of ferulic acid and tyrosine, eliminating the characteristic lag phase of monophenolase activity. This activation property is not universal among diphenols: structurally related compounds including protocatechuic acid, gallic acid, chlorogenic acid, and caffeic acid completely fail to elicit this response because they are not substrates for the diphenolase oxidation reaction. The functional dichotomy provides a clear experimental criterion for distinguishing true co-substrates from non-activating diphenols, making 4-methylcatechol an essential reagent for mechanistic PPO/tyrosinase studies.

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